(E)-2-(4-Chlorophenyl)-N'-phenyldiazene-1-carboximidamide
Description
(E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) bonded to a carboximidamide group
Properties
CAS No. |
62453-36-5 |
|---|---|
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)imino-2-phenylguanidine |
InChI |
InChI=1S/C13H11ClN4/c14-10-6-8-12(9-7-10)17-18-13(15)16-11-4-2-1-3-5-11/h1-9H,(H2,15,16) |
InChI Key |
GWPBZPQXUHAZIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide typically involves the reaction of 4-chloroaniline with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of (E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
(E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime: Similar in structure but with a furan ring instead of a diazene group.
N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Contains a sulfonohydrazide group instead of a carboximidamide group.
Uniqueness
(E)-2-(4-Chlorophenyl)-N’-phenyldiazene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazene group allows for versatile chemical reactions, while the carboximidamide group contributes to its potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
